2-Methyl-2'-thiomorpholinomethyl benzophenone
CAS No.: 898781-38-9
Cat. No.: VC3868467
Molecular Formula: C19H21NOS
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898781-38-9 |
---|---|
Molecular Formula | C19H21NOS |
Molecular Weight | 311.4 g/mol |
IUPAC Name | (2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Standard InChI | InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Standard InChI Key | ITYXTWGNQCPSFQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Canonical SMILES | CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Introduction
Chemical and Physical Properties
The compound exhibits distinct physicochemical properties critical for its applications:
Property | Value | Source |
---|---|---|
Boiling Point | 462.2±45.0 °C (Predicted) | ChemicalBook |
Density | 1.154±0.06 g/cm³ | ChemicalBook |
pKa | 6.58±0.20 (Predicted) | ChemicalBook |
Purity | ≥97% | MolCore |
The boiling point and density suggest moderate volatility and a compact molecular packing, respectively . The pKa indicates weak acidity, likely from the thiomorpholine nitrogen . Its crystalline solid state and solubility in organic solvents like dimethyl sulfoxide (DMSO) facilitate its use in reactions .
Synthesis and Manufacturing
Industrial production of 2-methyl-2'-thiomorpholinomethyl benzophenone involves multi-step organic synthesis. Key steps include:
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Friedel-Crafts Acylation: Introducing the benzophenone core via reaction between methylbenzene and benzoyl chloride.
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Thiomorpholine Incorporation: A nucleophilic substitution reaction attaches the thiomorpholinomethyl group to the benzophenone scaffold .
MolCore reports manufacturing under ISO-certified conditions, ensuring high purity (≥97%) for pharmaceutical intermediates . The process avoids hazardous byproducts, aligning with green chemistry principles.
Applications in Pharmaceutical Research
This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Its applications include:
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Photoinitiators: Utilized in UV-curable coatings due to benzophenone’s ability to absorb ultraviolet light .
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Drug Discovery: The thiomorpholine group enhances binding to biological targets, such as enzymes involved in inflammation .
Ongoing studies explore its role in cancer therapeutics, where structural analogs demonstrate cytotoxic effects on melanoma and lung carcinoma cells.
Comparison with Structural Analogs
The methyl substitution differentiates this compound from similar derivatives:
Compound | Key Difference | Bioactivity |
---|---|---|
2,4-Difluoro-4'-thiomorpholinomethyl | Fluorine substituents | Enhanced metabolic stability |
2-Chloro-2'-thiomorpholinomethyl | Chlorine substituent | Higher electrophilicity |
The methyl group improves solubility in nonpolar solvents, broadening its utility in organic synthesis .
Future Perspectives
Further research should prioritize:
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Toxicological Profiling: Assess acute and chronic toxicity in model organisms.
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Structure-Activity Relationships (SAR): Optimize the compound for specific therapeutic targets.
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Industrial Scaling: Develop cost-effective synthesis routes for large-scale API production.
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